molecular formula C3H8N4O2S B13462018 Sulfamoyl azide, propyl- CAS No. 33581-89-4

Sulfamoyl azide, propyl-

Cat. No.: B13462018
CAS No.: 33581-89-4
M. Wt: 164.19 g/mol
InChI Key: KGRBMIBPWZDRPH-UHFFFAOYSA-N
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Description

Significance of Sulfamoyl Azides as Synthetic Intermediates

Sulfamoyl azides are valuable reagents in organic chemistry due to the unique reactivity conferred by the combination of the sulfamoyl and azide (B81097) functional groups. ontosight.ai They serve as precursors for a variety of nitrogen-containing compounds. The azide group, known for its ability to release dinitrogen gas, can act as a source of nitrene or be involved in cycloaddition reactions. mdpi.comkit.edu This reactivity makes sulfamoyl azides useful for constructing complex molecular architectures.

One of the primary applications of sulfamoyl azides is in the synthesis of other important functional groups. For instance, they can be used to prepare sulfonamides and sulfamates. ontosight.ai Additionally, they participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1-sulfamoyl-1,2,3-triazoles. nih.govacs.orgnih.gov These triazoles are stable compounds that can be further transformed, acting as progenitors for rhodium azavinyl carbenes, which are versatile reactive intermediates. nih.govacs.orgnih.gov

Furthermore, sulfamoyl azides have been employed in transition metal-catalyzed reactions, such as C-H amination and aziridination. nih.govrsc.orgacs.org These reactions allow for the direct introduction of nitrogen into organic molecules, a crucial transformation in the synthesis of pharmaceuticals and other biologically active compounds. acs.org The ability of sulfamoyl azides to undergo these transformations under relatively mild conditions highlights their significance as synthetic intermediates. rsc.org

Historical Perspective on the Development of Sulfamoyl Azide Chemistry

The chemistry of organic azides dates back to the 19th century, with the first preparation of phenyl azide in 1864. kit.eduwikipedia.org However, sulfamoyl azides made their first notable appearance in the scientific literature much later. The initial synthesis of sulfamoyl azides was reported in 1956 by chemists at American Cyanamid, who prepared them from sulfamoyl chlorides and sodium azide. nih.gov

Early methods for synthesizing sulfamoyl azides had limitations. For example, the use of sulfuryl chloride in the preparation of arylsulfamoyl azides often led to unwanted chlorination of the aromatic ring. nih.gov To address this, alternative reagents like the highly explosive and difficult-to-handle chlorosulfonyl azide were developed, though they provided only modest yields. nih.gov

A significant advancement in sulfamoyl azide chemistry came with the development of safer and more efficient sulfonyl azide transfer agents. nih.gov For example, imidazole-1-sulfonyl azide hydrochloride was introduced as a convenient diazo transfer reagent. nih.gov More recently, researchers have developed novel imidazolium (B1220033) salts that efficiently transfer the sulfonyl azide group to secondary amines, allowing for the synthesis of a wide range of alkyl- and arylsulfamoyl azides in high yields under mild conditions. nih.govacs.orgnih.gov These developments have expanded the accessibility and utility of sulfamoyl azides, including propylsulfamoyl azide, in modern organic synthesis.

Scope and Research Focus on Propylsulfamoyl Azide

Research specifically targeting propylsulfamoyl azide has often been part of broader investigations into the reactivity and applications of sulfamoyl azides. A key area of study has been its hydrolysis. The rate of hydrolysis of monosubstituted sulfamoyl azides, such as n-propylsulfamoyl azide, is dependent on the pH of the solution. datapdf.com

Studies have shown that the hydrolysis of n-propylsulfamoyl azide in an aqueous solution follows first-order kinetics at a given pH. datapdf.com The rate of this reaction is inversely proportional to the hydrogen ion concentration, as indicated by a linear relationship with a slope close to unity when the logarithm of the observed rate constant is plotted against pH. datapdf.com This reactivity towards aqueous base is a characteristic feature of monosubstituted sulfamoyl azides. datapdf.com

In addition to hydrolysis studies, propylsulfamoyl azide has been included in investigations exploring the synthetic utility of sulfamoyl azides. For example, the synthesis of N-ethyl-N-propylsulfamoyl benzamide (B126) derivatives has been reported in the context of structure-activity relationship studies. nih.gov While comprehensive research focusing solely on propylsulfamoyl azide is not extensive, its inclusion in these studies underscores its role as a representative alkylsulfamoyl azide for exploring the chemical properties and potential applications of this class of compounds.

Below is a data table detailing the hydrolysis of n-propylsulfamoyl azide at various pH levels.

pHkobsd x 10⁵ (sec⁻¹)
4.000.05
5.000.50
5.501.58
6.005.00
6.5015.8
7.0050.0
Data sourced from a study on the hydrolysis rates of sulfamoyl azides. datapdf.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33581-89-4

Molecular Formula

C3H8N4O2S

Molecular Weight

164.19 g/mol

IUPAC Name

1-(azidosulfonylamino)propane

InChI

InChI=1S/C3H8N4O2S/c1-2-3-5-10(8,9)7-6-4/h5H,2-3H2,1H3

InChI Key

KGRBMIBPWZDRPH-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)N=[N+]=[N-]

Origin of Product

United States

Mechanistic Investigations of Propylsulfamoyl Azide Reactivity

Cycloaddition Reaction Pathways

Propylsulfamoyl azide (B81097), like other sulfamoyl azides, participates in various cycloaddition reactions, most notably with alkynes. These reactions provide reliable routes to N-sulfamoyl-substituted 1,2,3-triazoles, which are stable and versatile chemical intermediates.

Copper-Catalyzed Azide-Alkyne Cycloaddition to Form 1-Sulfamoyl-1,2,3-Triazoles

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov While the reaction is highly efficient for alkyl and aryl azides, its application to electron-deficient azides like sulfamoyl azides presents unique mechanistic features. nih.govrsc.org The reaction of propylsulfamoyl azide with terminal alkynes, facilitated by a copper(I) catalyst, proceeds efficiently to yield 1-propylsulfamoyl-1,2,3-triazoles. nih.govnih.gov Various copper sources can be utilized, including CuI, often in combination with ligands to stabilize the catalytic species and prevent side reactions. nih.govnih.gov

The general transformation is as follows:

Scheme 1: General scheme for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of propylsulfamoyl azide with a terminal alkyne.

Research has shown that the cycloaddition of various sulfamoyl azides with alkynes proceeds rapidly, often reaching completion within 45 minutes at room temperature in aqueous media when using a CuI/prolinamide ligand system. nih.gov

Table 1: Examples of CuAAC Reactions with N,N-Dialkylsulfamoyl Azides and Various Alkynes

EntrySulfamoyl AzideAlkyneProductYield (%)Reference
1N,N-Dimethylsulfamoyl azidePhenylacetylene1-(N,N-Dimethylsulfamoyl)-4-phenyl-1H-1,2,3-triazole95 nih.gov
2N,N-Dimethylsulfamoyl azide4-Ethynyltoluene1-(N,N-Dimethylsulfamoyl)-4-(p-tolyl)-1H-1,2,3-triazole96 nih.gov
3N,N-Dimethylsulfamoyl azide1-Ethynyl-4-methoxybenzene1-(N,N-Dimethylsulfamoyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole94 nih.gov
4N,N-Dimethylsulfamoyl azide3-Ethynylthiophene1-(N,N-Dimethylsulfamoyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole91 nih.gov
5Piperidine-1-sulfonyl azidePhenylacetylene1-(Piperidine-1-sulfonyl)-4-phenyl-1H-1,2,3-triazole94 nih.gov

This table presents data for analogous N,N-dialkylsulfamoyl azides to illustrate the general reactivity and yields expected for propylsulfamoyl azide.

The mechanism of the CuAAC reaction is significantly different from the uncatalyzed Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgnih.gov The catalytic cycle is initiated by the formation of a copper(I) acetylide species. nih.gov Unlike typical alkyl or aryl azides, the reaction with sulfamoyl azides involves a critical intermediate that is susceptible to rearrangement.

The key steps, based on extensive mechanistic and computational studies, are:

Formation of Copper Acetylide: The terminal alkyne reacts with a Cu(I) source to form a copper acetylide complex. DFT calculations suggest that dinuclear copper acetylides can be key intermediates, enhancing the nucleophilicity of the alkyne. nih.govbeilstein-journals.org

Coordination and Cyclization: The sulfamoyl azide coordinates to the copper acetylide complex. This is followed by a stepwise process involving the formation of a six-membered copper-containing metallacycle. nih.govnih.gov The initial C–N bond formation is often the rate-determining step. nih.gov

Formation of the Cuprated Triazole: Subsequent ring closure yields a 5-cuprated triazole intermediate. nih.govnih.gov This intermediate is crucial as its stability determines the final product distribution.

Protonolysis: The cycle is completed by protonolysis of the copper-triazolide bond, which releases the 1-sulfamoyl-1,2,3-triazole product and regenerates the active copper catalyst. nih.gov

A significant challenge with sulfonyl and sulfamoyl azides is the electronic destabilization of the 5-cuprated triazole intermediate (Intermediate A in Scheme 2). nih.govnih.gov This destabilization can lead to a facile cleavage of the N1–N2 bond, resulting in a ring-opening rearrangement to form a copper-ketenimine species (Intermediate C ). nih.govacs.org This ketenimine can then be hydrolyzed to form amide byproducts instead of the desired triazole. nih.govrsc.org The use of specific ligands, such as prolinamide, has been shown to inhibit this cleavage, thereby favoring the formation of the N-sulfamoyltriazole product (Pathway a). nih.gov

Scheme 2: Competing pathways in the CuAAC of sulfamoyl azides. Pathway (a) leads to the desired triazole, while pathway (b) leads to byproduct formation via a ketenimine intermediate. nih.gov

A defining feature of the copper(I)-catalyzed azide-alkyne cycloaddition is its exceptional regioselectivity. The reaction between a terminal alkyne and an azide exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.govresearchgate.net This is in stark contrast to the uncatalyzed thermal cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov

The high regioselectivity of the CuAAC is a direct consequence of the stepwise, copper-mediated mechanism. nih.govrsc.org Computational studies indicate that the transition state leading to the 1,4-isomer is significantly lower in energy than that leading to the 1,5-isomer. nih.govrsc.org The coordination of both the alkyne and the azide to one or more copper centers pre-organizes the reactants in a geometry that overwhelmingly favors the formation of the 1,4-adduct. nih.govnih.gov For propylsulfamoyl azide, this means that its reaction with any terminal alkyne will reliably produce the 1-propylsulfamoyl-4-substituted-1,2,3-triazole.

As the cycloaddition involves achiral azide and alkyne partners or does not create a new stereocenter at the triazole ring itself, stereoselectivity is not a primary consideration in the context of the core cycloaddition reaction. However, if either the propylsulfamoyl group or the alkyne substituent contains pre-existing stereocenters, they are typically retained in the final product under the mild reaction conditions.

Strain-Promoted Azide-Alkyne Cycloaddition

An alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction avoids the use of a potentially cytotoxic copper catalyst by employing a highly strained cycloalkyne. magtech.com.cnnih.gov The driving force for the reaction is the release of ring strain in the cycloalkyne's transition state. magtech.com.cn

The reaction of propylsulfamoyl azide with a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, proceeds without a catalyst under physiological conditions to form a bicyclic triazole product. magtech.com.cnnih.gov The rate of SPAAC is highly dependent on the structure and strain of the cycloalkyne used. magtech.com.cn This methodology is particularly valuable for applications in bioconjugation where metal catalysts are undesirable. nih.govnih.gov

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

CycloalkyneAzide PartnerRate Constant (k₂) [M⁻¹s⁻¹]SolventReference
Cyclooctyne (OCT)Benzyl azide2.4 x 10⁻³CD₃CN magtech.com.cn
Difluorinated Cyclooctyne (DIFO)Benzyl azide4.2 x 10⁻²CD₃CN/H₂O magtech.com.cn
Azacyclooctyne (AZA)Benzyl azide3.1 x 10⁻¹CH₃CN magtech.com.cn
Bicyclononyne (BCN)Benzyl azide~9.0 x 10⁻²DMSO/H₂O nih.gov

This table shows rate constants for various cycloalkynes with a model azide. The reactivity with propylsulfamoyl azide is expected to follow similar trends.

Cycloadditions with Other Unsaturated Systems

While reactions with alkynes are most common, sulfamoyl azides can conceptually undergo cycloadditions with other unsaturated partners. For instance, the formal [3+2] cycloaddition of related N-sulfamoyl aziridines with alkenes, mediated by a Lewis acid, provides access to pyrrolidine (B122466) derivatives. researchgate.netresearchgate.net This reaction proceeds through the in-situ formation of an azomethine ylide-like intermediate from the aziridine (B145994), which then undergoes cycloaddition. While not a direct reaction of the azide, it highlights the utility of the sulfamoyl group in facilitating cycloaddition-type transformations. Direct cycloadditions of sulfamoyl azides with simple alkenes are less common, but reactions with activated systems like nitriles can occur to form tetrazoles, though this pathway is less explored for sulfamoyl azides specifically compared to other organic azides.

N-Atom Deletion and Skeletal Rearrangements

A mechanistically distinct and synthetically powerful transformation of sulfamoyl azides is their rearrangement under thermal conditions, which results in the deletion of the nitrogen atom from the parent amine precursor. acs.orgnih.govresearchgate.net This "skeletal editing" strategy allows for the conversion of secondary amines into products with new carbon-carbon bonds, effectively excising a nitrogen atom from the molecular framework. nih.govnih.govd-nb.info

The process begins with the conversion of a secondary amine (e.g., a propyl-substituted amine) into its corresponding sulfamoyl azide. researchgate.nettdl.org Upon heating, typically at temperatures around 80-110 °C, the sulfamoyl azide undergoes a Curtius-type rearrangement. researchgate.netacs.orgnih.gov This rearrangement involves the migration of one of the alkyl groups from the nitrogen to the terminal nitrogen of the azide group, with concomitant loss of dinitrogen gas (N₂).

This generates a transient 1,1-diazene (isodiazene) intermediate. researchgate.netacs.org This highly unstable intermediate rapidly eliminates another molecule of N₂, leading to the formation of a new C-C bond between the two carbon atoms that were originally attached to the amine nitrogen. researchgate.netnih.gov Mechanistic studies suggest this final step can proceed through either a concerted rearrangement or a stepwise radical process. acs.orgnih.gov This unique reactivity provides a method for ring contraction in N-heterocycles and the synthesis of complex hydrocarbon frameworks from readily available amines. nih.govresearchgate.netrsc.org

Scheme 3: Proposed mechanism for the N-atom deletion via thermal rearrangement of a sulfamoyl azide. researchgate.netacs.org

This strategy has been successfully applied to various cyclic and acyclic secondary amines, demonstrating its potential for transforming molecular skeletons in a predictable manner. acs.orgtdl.org

Thermal Rearrangements of Sulfamoyl Azides

The thermal decomposition of sulfamoyl azides, including propylsulfamoyl azide, is a subject of significant mechanistic interest. Research indicates that upon heating, these compounds can undergo a Curtius-type rearrangement. This process is initiated by the loss of dinitrogen (N₂) from the azide moiety to form a nitrene intermediate, which then rearranges.

A key study on the thermal rearrangement of sulfamoyl azides derived from secondary amines demonstrated the formation of a new carbon-carbon bond alongside the cleavage of two carbon-nitrogen bonds. nih.govnih.govrsc.org Mechanistic investigations suggest that the reaction proceeds through a Curtius-type rearrangement to generate a 1,1-diazene intermediate. nih.govnih.govrsc.org This intermediate is pivotal and can subsequently rearrange via two competing pathways: a concerted rearrangement and a stepwise radical process. nih.govnih.govrsc.org Experimental evidence, such as the reaction of a cyclopropylmethyl-containing sulfamoyl azide yielding the desired product without ring-opening, suggests that the formation of a free alkyl radical is not a major pathway and that the concerted process is predominant. nih.gov

The general scheme for this thermal rearrangement is as follows:

Step 1: Curtius-type Rearrangement: The sulfamoyl azide undergoes rearrangement with the loss of sulfur dioxide and nitrogen gas.

Step 2: Formation of 1,1-Diazene: A 1,1-diazene intermediate is formed.

Step 3: C-C Bond Formation: The 1,1-diazene rearranges to form a new C-C bond.

This reactivity demonstrates a novel method for N-atom deletion from secondary amines. rsc.org

Mechanisms Involving Triazanium Intermediates

Currently, there is limited specific information in the surveyed literature detailing the direct involvement of triazanium intermediates in the mechanistic pathways of propylsulfamoyl azide. While triazanium salts are known in other areas of nitrogen chemistry, their role in the reactivity of simple alkylsulfamoyl azides has not been a primary focus of the available research.

Skeletal Modification of Cyclic Systems

The ability of sulfamoyl azides to undergo rearrangements can be harnessed for the skeletal modification of cyclic systems. The N-atom deletion strategy, proceeding through a 1,1-diazene intermediate, allows for the contraction of nitrogen-containing rings. For instance, this methodology has been applied to produce cyclobutanes from pyrrolidine derivatives. rsc.org This transformation involves the cleavage of two C-N bonds and the formation of a new C-C bond, effectively modifying the cyclic skeleton. While this has been demonstrated with other sulfamoyl azides, the principle is applicable to systems derived from propylsulfamoyl azide.

Radical Reaction Mechanisms

Propylsulfamoyl azide can also engage in a variety of radical reaction mechanisms, often facilitated by catalysts, leading to the formation of new carbon-nitrogen bonds and heterocyclic structures.

Metalloradical-Catalyzed Aziridination Processes

Cobalt(II)-based metalloradical catalysis (MRC) has emerged as a powerful tool for the intramolecular radical aziridination of allylic sulfamoyl azides. nih.gov This process allows for the construction of highly strained 2-sulfonyl-1,3-diazabicyclo[3.1.0]hexane structures in high yields. nih.gov The catalytic cycle is believed to involve the following key steps:

Activation of the Azide: The Co(II) catalyst reacts with the sulfamoyl azide to generate a cobalt(III)-nitrene radical intermediate.

Radical Addition: This aminyl radical then undergoes intramolecular addition to the olefin.

Ring Closure: Subsequent ring closure affords the aziridine product, with the catalyst being regenerated.

This catalytic system operates under neutral and non-oxidative conditions, making it tolerant of various functional groups. nih.gov The chemoselectivity between intramolecular allylic C-H amination and C=C aziridination can be controlled through the choice of catalyst. rsc.org While this research has focused on allylic sulfamoyl azides, it provides a foundational understanding of the potential radical reactivity of the sulfamoyl azide group in propylsulfamoyl azide in the presence of suitable catalysts and olefinic partners.

Table 1: Cobalt-Catalyzed Intramolecular Aziridination of Allylic Sulfamoyl Azides This table is based on data for various N-substituted allylic sulfamoyl azides and serves as an illustrative example of the reaction's scope.

EntryN-SubstituentProduct Yield (%)
1Benzyl (Bn)High
24-Methoxybenzyl (PMB)High
34-Chlorobenzyl (PCB)High
4AllylHigh
5PropargylHigh

Data sourced from literature on metalloradical catalysis. nih.gov

Radical Amination and Azidation Pathways

Sulfonyl azides are effective agents for radical amination and azidation. They can act as traps for carbon-centered radicals. electronicsandbooks.com The reaction of a carbon radical with a sulfonyl azide can proceed via two main pathways: addition to the terminal nitrogen (resulting in azidation) or addition to the internal nitrogen. electronicsandbooks.com For sulfonyl azides, the predominant pathway is the transfer of the azide group to the radical.

This reactivity has been exploited in intra- and intermolecular carboazidation of olefins. nih.gov The process typically involves the generation of an alkyl radical, which then adds to an alkene. The resulting radical is then trapped by the sulfonyl azide to yield an azidated product. This method is particularly useful for the synthesis of complex nitrogen-containing molecules. nih.gov

Furthermore, Co(II)-based metalloradical catalysis can achieve enantioselective 1,5-C(sp³)–H amination of alkoxysulfonyl azides, leading to the formation of chiral sulfamidates. nsf.gov This highlights the potential for directed C-H functionalization using radical pathways originating from sulfonyl azide derivatives.

Nitrene-Mediated Transformations

The formation of a sulfonyl nitrene is a key step in many reactions of sulfamoyl azides. egyankosh.ac.innih.gov These nitrenes are highly reactive intermediates that can undergo various transformations. The generation of nitrenes from sulfamoyl azides can be achieved thermally or photochemically, leading to the expulsion of nitrogen gas. egyankosh.ac.innih.gov

Once formed, the sulfonyl nitrene, which can exist in either a singlet or triplet state, can participate in several reactions: aakash.ac.in

C-H Insertion: Nitrenes can insert into carbon-hydrogen bonds, a powerful transformation for C-N bond formation.

Aziridination: Addition of the nitrene to a carbon-carbon double bond results in the formation of an aziridine ring. The stereospecificity of this reaction often depends on the spin state of the nitrene. aakash.ac.in

Rearrangements: As discussed in the thermal rearrangement section, nitrenes can undergo rearrangements to form more stable products.

The reactivity of the generated nitrene can be influenced by the use of transition metal catalysts, which can form metal-nitrene species, thereby modulating their reactivity and selectivity. rsc.org Photocatalytic methods have also been employed to generate sulfonyl nitrenes and amidyl radicals from sulfonyl azides, allowing for tunable C-H activation and amidation reactions. nih.gov

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of propylsulfamoyl azide, like other organic azides, is characterized by a duality of electrophilic and nucleophilic behavior centered around the azide functional group (-N₃). The electron-withdrawing nature of the sulfamoyl group (R₂NSO₂-) renders the attached azide more electrophilic than typical alkyl or aryl azides. diva-portal.orgcymitquimica.com This electronic feature dictates its participation in a distinct set of chemical transformations.

Generally, the azide functional group exhibits two primary sites of reactivity: the terminal nitrogen atom (Nγ) is mildly nucleophilic, while the internal nitrogen atom (Nα, the one bonded to the sulfur atom) is susceptible to electrophilic attack. wikipedia.orgmdpi.com This profile allows propylsulfamoyl azide to react with a wide range of substrates. For instance, the terminal nitrogen can engage with various electrophiles, while the molecule as a whole can act as an aminating agent towards nucleophiles. The sulfonyl group significantly enhances the electrophilic character of the azide, making it a potent reagent for specific synthetic applications. cymitquimica.com

Reactivity at the Terminal Nitrogen Atom

The terminal nitrogen atom of the azide moiety in propylsulfamoyl azide is weakly nucleophilic and is the primary site of attack on electrophilic species. wikipedia.orgmdpi.com This reactivity is most prominently demonstrated in cycloaddition reactions, a cornerstone of azide chemistry.

One of the most significant reactions involving the terminal nitrogen is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Research has shown that various N-alkylsulfamoyl azides readily participate in CuAAC reactions with terminal alkynes. nih.gov The reaction proceeds via the nucleophilic attack of the terminal azide nitrogen onto the copper-activated alkyne, leading to the formation of a stable 1,4-disubstituted-1-sulfamoyl-1,2,3-triazole ring. nih.govnih.gov While sulfamoyl azides are electron-deficient, which can sometimes lead to undesired side reactions like N1-N2 bond cleavage in the triazole intermediate, specific catalytic systems have been developed to overcome this. nih.gov For example, using a copper(I) thiophene-2-carboxylate (B1233283) (CuTC) catalyst in toluene (B28343) allows for the clean synthesis of sulfamoyl triazoles in high yields. nih.gov

The scope of this reaction is broad, accommodating various substituents on both the sulfamoyl nitrogen and the alkyne. This highlights the utility of the nucleophilic character of the terminal nitrogen in building complex heterocyclic structures. nih.gov

Beyond cycloadditions, the terminal nitrogen's nucleophilicity is also exploited in reactions with other electrophiles. For instance, organometallic reagents like Grignard reagents can add to azides to form triazene (B1217601) salts. wikipedia.org

Reactivity at the Internal Nitrogen Atom

Reactivity involving the internal nitrogen atoms of the azide group is often characterized by rearrangements and the extrusion of dinitrogen (N₂). For sulfamoyl azides, including propylsulfamoyl azide, a key transformation is the thermal or photolytic decomposition which can lead to a Curtius-type rearrangement. wikipedia.orgresearchgate.net

Mechanistic studies have shown that heating sulfamoyl azides derived from secondary amines initiates a rearrangement where the sulfamoyl group migrates from the Nα to the Nβ position, with concomitant loss of N₂ gas. researchgate.netacs.org This process generates a highly reactive 1,1-diazene (or isodiazene) intermediate. researchgate.net The formation of this intermediate is a pivotal step that dictates the final products. researchgate.net

Curtius-type Rearrangement: The sulfamoyl azide undergoes rearrangement upon heating, extruding N₂.

Formation of 1,1-Diazene: A transient 1,1-diazene intermediate is formed.

Further Reaction: This diazene (B1210634) can then rearrange further, for example, through processes that break C-N bonds to form new C-C bonds. researchgate.net

This reactivity pathway has been utilized in synthetic chemistry for nitrogen-atom deletion from azaheterocycles. researchgate.net The initial step, the Curtius-type rearrangement, is a clear example of a reaction involving the internal bonding structure of the azide group, leading to the cleavage of the N-S bond and the Nα-Nβ bond.

Conjugate Addition Reactions

The azide ion (N₃⁻) is an excellent nucleophile and readily participates in conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds. masterorganicchemistry.com However, the direct participation of a neutral organic azide, such as propylsulfamoyl azide, as the nucleophile in a conjugate addition is less common.

Instead, sulfamoyl azides are more typically used as sources for the "N₃" group in what are known as electrophilic amination or azidation reactions. In these reactions, a nucleophile (like an enolate) attacks the terminal nitrogen of the electrophilic azide. wikipedia.orgwikipedia.org For example, the reaction of a chiral enolate with an electrophilic azide like 2,4,6-triisopropylbenzenesulfonyl azide is a well-established method for the asymmetric synthesis of α-azido carbonyl compounds, which are precursors to α-amino acids. wikipedia.org

While there is extensive literature on the conjugate addition of the azide anion, specific examples detailing the direct conjugate addition of propylsulfamoyl azide itself to Michael acceptors are not prominently reported. The reactivity profile of sulfamoyl azides is dominated by cycloadditions, rearrangements, and their role as electrophilic azidating agents. nih.govwikipedia.orgresearchgate.net

Catalytic Systems in Propylsulfamoyl Azide Transformations

Transition Metal Catalysis

Transition metal catalysis is a cornerstone for the functionalization of organic azides, including sulfamoyl azides. acs.org Catalysts based on copper, rhodium, iridium, ruthenium, cobalt, and palladium have all been shown to engage sulfamoyl azides in unique and synthetically useful transformations. These processes are valued for their ability to construct complex nitrogen-containing molecules, often with high degrees of selectivity and efficiency, using the azide (B81097) as a source of nitrogen and generating dinitrogen as the sole byproduct. nih.gov

Copper catalysts are well-known for their ability to mediate "click chemistry," specifically the azide-alkyne cycloaddition (CuAAC). mdpi.comnih.gov In the context of sulfamoyl azides, copper catalysis provides a direct route to 1-sulfamoyl-1,2,3-triazoles, which are stable and versatile intermediates.

Detailed research has shown that sulfamoyl azides readily participate in copper-catalyzed cycloadditions with terminal alkynes. acs.orgnih.gov A common catalytic system involves the use of copper(I) thiophene-2-carboxylate (B1233283) (CuTC) in an organic solvent like toluene (B28343). nih.gov This method is often preferred over aqueous systems using copper sulfate (B86663) and a reducing agent, which can lead to side reactions with sulfonyl azides. nih.gov The resulting 1-sulfamoyl-1,2,3-triazoles are generally stable compounds that can be isolated in high yields. acs.orgnih.gov

Another significant copper-catalyzed reaction is the Chan-Lam coupling, which enables the formation of C-N bonds. An efficient method for synthesizing unsymmetrical N-arylsulfamides involves the reaction of sulfamoyl azides with arylboronic acids. rsc.org This transformation is effectively catalyzed by 10 mol% of copper chloride in methanol (B129727) at room temperature, demonstrating superior yields and shorter reaction times compared to the coupling of sulfamides with boronic acids. rsc.org

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sulfamoyl Azides
EntrySulfamoyl AzideAlkyneCatalyst (mol%)ProductYield (%)Ref
1Dibenzylsulfamoyl azidePhenylacetyleneCuTC (5)1-(Dibenzylsulfamoyl)-4-phenyl-1H-1,2,3-triazole95 nih.gov
2Morpholinosulfamoyl azidePhenylacetyleneCuTC (5)1-(Morpholinosulfamoyl)-4-phenyl-1H-1,2,3-triazole98 nih.gov
3Dibenzylsulfamoyl azide1-OctyneCuTC (5)1-(Dibenzylsulfamoyl)-4-hexyl-1H-1,2,3-triazole92 nih.gov
4Morpholinosulfamoyl azide1-OctyneCuTC (5)1-(Morpholinosulfamoyl)-4-hexyl-1H-1,2,3-triazole91 nih.gov

Rhodium catalysts are particularly effective in activating 1-sulfamoyl-1,2,3-triazoles, the products derived from the copper-catalyzed cycloaddition of sulfamoyl azides. These triazoles serve as shelf-stable precursors to rhodium azavinyl carbenes. acs.orgnih.gov Upon treatment with a rhodium(II) catalyst, such as Rh₂(S-NTTL)₄, the sulfamoyl triazole undergoes ring-opening to generate the reactive carbene intermediate. This intermediate can then engage in various transformations, most notably cyclopropanation reactions with olefins like styrene. nih.gov

These rhodium-catalyzed reactions can proceed with high efficiency and stereoselectivity. nih.gov For instance, the reaction of 1-(dibenzylsulfamoyl)-4-phenyl-1H-1,2,3-triazole with styrene, catalyzed by Rh₂(S-NTTL)₄, can yield the corresponding cyclopropane (B1198618) product with excellent diastereoselectivity and enantioselectivity. nih.gov The resulting sulfamoyl imines are notably more stable than the analogous sulfonyl imines, allowing for their isolation and further functionalization. acs.orgnih.gov

Table 2: Rhodium-Catalyzed Asymmetric Cyclopropanation using a Sulfamoyl Triazole Precursor
EntrySolventTemp (°C)dr (trans:cis)ee (%)Yield (%)Ref
11,2-DCE8050:19080 nih.gov
21,1,2,2-TCE10025:18960 nih.gov
3CHCl₃80>50:19463 nih.gov
4Toluene80>50:19079 nih.gov
Reaction conditions: 1-(Dibenzylsulfamoyl)-4-phenyl-1H-1,2,3-triazole, Styrene (3.0 equiv), Rh₂(S-NTTL)₄ (1 mol%).

Iridium-based catalysts have emerged as effective tools for C-H amidation reactions using sulfonyl azides as the nitrogen source. nih.gov These systems often operate via a directed C-H activation mechanism. For example, an iridium(III) catalyst, [IrCp*Cl₂]₂, in combination with a silver additive, can catalyze the ortho-C-H bond amidation of benzamides with sulfonyl azides. nih.gov The reaction proceeds with exclusive regioselectivity and generates nitrogen gas as the only byproduct. nih.gov A plausible mechanism involves the formation of an iridium-nitrene complex, which then undergoes migratory insertion into the C-Ir bond of a cyclometalated intermediate. nih.gov

Furthermore, artificial metalloenzymes featuring an iridium-porphyrin cofactor have been developed for nitrene insertion into C(sp³)–H bonds. mdpi.com These biohybrid catalysts demonstrate excellent chemoselectivity for C-H amination over the reduction of the sulfonyl azide, achieving high yields and turnover numbers under mild conditions. mdpi.com While these examples utilize sulfonyl azides, the principles are applicable to the transformations of propylsulfamoyl azide, suggesting a promising avenue for selective C-H functionalization.

Ruthenium catalysts offer a complementary approach to the copper-catalyzed azide-alkyne cycloaddition (RuAAC). nih.govchalmers.se While CuAAC typically yields 1,4-disubstituted 1,2,3-triazoles, RuAAC provides selective access to the 1,5-disubstituted isomers. nih.gov Pentamethylcyclopentadienyl ruthenium chloride complexes, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), are highly effective catalysts for this transformation. nih.govchalmers.se The reaction accommodates a wide range of azides and both terminal and internal alkynes, leading to fully substituted triazoles. nih.gov The proposed mechanism involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to furnish the triazole product. nih.gov

In addition to cycloadditions, ruthenium-porphyrin complexes have been shown to catalyze N-atom transfer reactions from azides to olefins, resulting in aziridination. nih.gov For instance, ruthenium tetraphenylporphyrin (B126558) (RuTPPCO) can catalyze nitrene transfer from an aryl azide to an alkene. nih.gov Chiral ruthenium(II) salen complexes have also been employed for the asymmetric aziridination of olefins with sulfonyl azides, yielding products with high enantioselectivity. nih.gov

Table 3: Comparison of Copper and Ruthenium Catalyzed Azide-Alkyne Cycloadditions
FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Catalyst Typically Cu(I) species (e.g., CuI, CuSO₄/ascorbate) mdpi.comTypically Ru(II) species (e.g., Cp*RuCl(PPh₃)₂) nih.gov
Regioselectivity 1,4-disubstituted 1,2,3-triazoles mdpi.com1,5-disubstituted 1,2,3-triazoles nih.gov
Alkyne Scope Primarily terminal alkynes mdpi.comTerminal and internal alkynes nih.gov
Byproduct None (atom economical)None (atom economical)

Cobalt(II)-based metalloradical catalysis (MRC) represents a powerful strategy for the transformation of sulfamoyl azides, particularly for intramolecular C-H amination and aziridination reactions. nih.gov This approach relies on the generation of metal-stabilized aminyl radicals, which exhibit well-controlled reactivities. nih.gov Cobalt(II) complexes of D₂ₕ-symmetric porphyrins, such as [Co(P1)], are highly effective catalysts that operate under neutral and non-oxidative conditions. nih.govrsc.org

A key application of this system is the intramolecular radical aziridination of allylic sulfamoyl azides. nih.gov This reaction allows for the efficient construction of highly strained 2-sulfonyl-1,3-diazabicyclo[3.1.0]hexane structures in high yields. nih.gov The reaction is applicable to a broad range of allylic sulfamoyl azides with various substitution patterns. nih.gov

Furthermore, Co(II)-based MRC is highly effective for intramolecular 1,5-C(sp³)–H amination of sulfamoyl azides to produce five-membered cyclic sulfamides. rsc.org This process demonstrates remarkable chemoselectivity, favoring amination of allylic and propargylic C-H bonds over other potentially reactive sites. rsc.orgnih.govrsc.org The underlying radical mechanism, involving a hydrogen atom abstraction step, accounts for the unique reactivity and selectivity profile observed with these catalysts. mdpi.comrsc.org

Table 4: Cobalt-Catalyzed Intramolecular Aziridination of Allylic Sulfamoyl Azides
EntrySubstrate (Allylic Sulfamoyl Azide)Catalyst (mol%)Product (Bicyclic Aziridine)Yield (%)Ref
1N-allyl-N-benzylsulfamoyl azide[Co(P1)] (1)2-Benzyl-2-sulfonyl-1,3-diazabicyclo[3.1.0]hexane99 nih.gov
2N-allyl-N-(4-methoxybenzyl)sulfamoyl azide[Co(P1)] (1)2-(4-Methoxybenzyl)-2-sulfonyl-1,3-diazabicyclo[3.1.0]hexane99 nih.gov
3N-allyl-N-((ethoxycarbonyl)methyl)sulfamoyl azide[Co(P1)] (1)Ethyl 2-(2-sulfonyl-1,3-diazabicyclo[3.1.0]hexan-2-yl)acetate86 nih.gov
4N-allyl-N-((tert-butoxycarbonyl)methyl)sulfamoyl azide[Co(P1)] (1)tert-Butyl 2-(2-sulfonyl-1,3-diazabicyclo[3.1.0]hexan-2-yl)acetate98 nih.gov

Palladium catalysis offers distinct pathways for the transformation of azide functionalities. One notable application is the palladium(0)-catalyzed displacement of allylic acetates with azide nucleophiles. nih.gov For instance, a complex such as tetrakis(triphenylphosphine)palladium(0), (Ph₃P)₄Pd, can facilitate the reaction of an allylic acetate (B1210297) with sodium azide to form an allylic azide intermediate, which can then be further transformed. nih.gov

Sequential, one-pot syntheses combining palladium and copper catalysis have also been developed. mdpi.com A typical sequence might involve a palladium-catalyzed Sonogashira coupling of a haloarene with an alkyne, followed by an in situ copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide component. mdpi.com While these methods often use simpler azides, they establish a framework that could be adapted for the incorporation of propylsulfamoyl azide into more complex molecular scaffolds. Although direct catalytic cycles involving the sulfamoyl azide group and a palladium center are less common, the established reactivity of azides in palladium-catalyzed cross-coupling and related reactions suggests potential for future applications. researchgate.net

Organocatalysis and Other Catalytic Approaches

While metal-catalyzed transformations of sulfamoyl azides are prevalent, organocatalysis and other non-metal-based catalytic systems offer promising alternatives, often characterized by milder reaction conditions and a different reactivity profile. These approaches typically avoid the use of potentially toxic or expensive transition metals, aligning with the principles of green chemistry. Research in this area is expanding, with a focus on activating sulfamoyl azides towards synthetically valuable transformations through mechanisms distinct from those of traditional metal catalysts.

Organocatalysis, in the context of sulfamoyl azide chemistry, primarily involves the use of small organic molecules to catalyze reactions. These catalysts can operate through various modes of activation. For instance, Brønsted acids can protonate the sulfamoyl azide, increasing its electrophilicity, while Lewis bases, such as amines, can react with substrates to form more reactive intermediates. N-Heterocyclic carbenes (NHCs) represent another important class of organocatalysts capable of promoting unique transformations.

Beyond classical organocatalysis, other non-metallic catalytic strategies are emerging. Photocatalysis, for example, utilizes light to generate highly reactive intermediates from sulfamoyl azides, enabling transformations that are not readily accessible through thermal methods. These catalytic systems are crucial for expanding the synthetic utility of propylsulfamoyl azide and related compounds.

Organocatalytic Transformations

The application of organocatalysis to sulfamoyl azides is a developing field. While specific examples involving propylsulfamoyl azide are not extensively documented, the principles of organocatalytic reactions with other azide types, such as aryl and sulfonyl azides, provide a strong foundation for its potential applications.

One of the key areas where organocatalysis has been successfully applied to azides is in cycloaddition reactions. For instance, the enamine-azide [3+2] cycloaddition, catalyzed by secondary amines like pyrrolidine (B122466), allows for the synthesis of 1,2,3-triazoles from β-keto sulfones and aryl azides. acs.org This methodology, which proceeds through an enamine intermediate, could potentially be adapted for sulfamoyl azides.

Table 1: Organocatalytic Enamine-Azide [3+2] Cycloaddition with Aryl Azides

EntryAryl Azideβ-Keto SulfoneCatalyst (mol%)SolventYield (%)
1Phenyl azide2-Benzenesulfonyl-1-phenylethanonePyrrolidine (5)DMSO95
24-Methylphenyl azide2-Benzenesulfonyl-1-phenylethanonePyrrolidine (5)DMSO92
34-Chlorophenyl azide2-Benzenesulfonyl-1-phenylethanonePyrrolidine (5)DMSO88
44-Nitrophenyl azide2-Benzenesulfonyl-1-phenylethanonePyrrolidine (5)DMSO75
Data sourced from related studies on aryl azides, illustrating the potential for application to sulfamoyl azides. acs.org

Brønsted acid catalysis also presents a viable strategy for activating azides. Chiral phosphoric acids, for example, have been employed in the asymmetric ring-opening of meso-aziridines with trimethylsilyl (B98337) azide. rsc.org While not a direct transformation of the catalyst with the azide, it demonstrates the ability of organocatalysts to facilitate reactions involving the azide moiety under mild conditions. A proposed application to propylsulfamoyl azide would involve the protonation of the azide, enhancing its reactivity toward a suitable nucleophile.

N-Heterocyclic carbenes (NHCs) are another class of organocatalysts that have been explored in reactions that could potentially be extended to sulfamoyl azides. mdpi.com NHCs are known to react with various electrophiles and could, in principle, activate sulfamoyl azides or a reaction partner to facilitate transformations.

Other Catalytic Approaches: Photocatalysis

Photocatalysis has emerged as a powerful tool for the generation of highly reactive species from stable precursors under mild conditions. In the context of sulfonyl azides, which are structurally related to sulfamoyl azides, photocatalysis can induce the formation of nitrene radical anions or triplet nitrenes. acs.orguniversiteitleiden.nl These intermediates can then participate in a variety of transformations, including the aziridination of alkenes.

For example, the reductive activation of sulfonyl azides using an organic dye as a photosensitizer can lead to the formation of a nitrene radical anion, which then reacts with an alkene to form an N-sulfonyl aziridine (B145994). acs.org This process is initiated by a single-electron transfer (SET) from the excited photocatalyst to the sulfonyl azide.

Table 2: Photocatalytic Aziridination of Alkenes with Sulfonyl Azides

EntryAlkeneSulfonyl AzidePhotocatalystSolventYield (%)
1Styrenep-Toluenesulfonyl azideOrganic DyeAcetonitrile85
2α-Methylstyrenep-Toluenesulfonyl azideOrganic DyeAcetonitrile78
3Cyclohexenep-Toluenesulfonyl azideOrganic DyeAcetonitrile65
41-Octenep-Toluenesulfonyl azideOrganic DyeAcetonitrile55
Data represents typical yields for photocatalytic aziridination with sulfonyl azides, suggesting a potential pathway for propylsulfamoyl azide. acs.org

An alternative photocatalytic pathway involves energy transfer from a photosensitizer to the sulfonyl azide, leading to the generation of a triplet nitrene upon expulsion of dinitrogen. acs.org This reactive intermediate can also undergo aziridination with alkenes. The choice of photocatalyst and reaction conditions can influence which pathway is favored, thus allowing for control over the reactivity. These photocatalytic methods offer a metal-free approach to C-N bond formation and could likely be applied to propylsulfamoyl azide for the synthesis of novel sulfonated aziridines.

Furthermore, organo-photocatalysis has been described for the anti-Markovnikov hydroamidation of alkenes with sulfonyl azides. researchgate.net This transition-metal-free method provides a practical route to sulfonylamide derivatives and is proposed to proceed via an amidyl radical generated through a hydrogen atom transfer (HAT) process. researchgate.net The applicability of this protocol to propylsulfamoyl azide would open up new avenues for the functionalization of unactivated alkenes.

Advanced Applications of Propylsulfamoyl Azide in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. kit.edufrontiersin.org Propylsulfamoyl azide (B81097) provides efficient pathways for the synthesis of these valuable structures.

The 1,2,3-triazole core is a key structural unit in medicinal chemistry and chemical biology, often synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". frontiersin.orgnih.gov Sulfamoyl azides, including propylsulfamoyl azide, are effective substrates for this transformation, reacting with terminal alkynes to produce N-sulfamoyl-1,2,3-triazoles. rsc.orgnih.gov

The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, or by using stable copper(I) catalysts such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). nih.govnih.gov The CuTC catalyst is particularly effective, enabling the reaction to proceed at room temperature under both anhydrous and aqueous conditions. nih.gov The resulting 1-sulfamoyl-1,2,3-triazoles are generally stable compounds that can serve as precursors for other reactive intermediates. nih.gov While sulfonyl azides can sometimes lead to amide byproducts, the use of specific ligands and aqueous media can selectively generate the desired N-sulfamoyl triazoles. rsc.org

The general protocol involves the reaction of a sulfamoyl azide with a range of terminal alkynes, demonstrating broad substrate scope. nih.govnih.gov

Table 1: Synthesis of 1-Sulfamoyl-1,2,3-triazoles via CuAAC This table presents representative data for the synthesis of 1-sulfonyl-1,2,3-triazoles, a reaction class to which propylsulfamoyl azide belongs. The data is adapted from studies on analogous sulfonyl azides.

Alkyne SubstrateAzide SubstrateCatalyst SystemProduct Yield (%)Reference
PhenylacetyleneTosyl AzideCuTC (10 mol%)98% nih.gov
1-OctyneTosyl AzideCuTC (10 mol%)94% nih.gov
Propargyl alcoholTosyl AzideCuTC (10 mol%)95% nih.gov
Ethyl ethynyl (B1212043) etherTosyl AzideCuTC (10 mol%)75% nih.gov
PhenylacetyleneN,N-Dimethylsulfamoyl azideCuTC (10 mol%)84% nih.gov
4-TolylacetyleneN-Methyl-N-benzylsulfamoyl azideCuTC (10 mol%)94% nih.gov

Aziridines are strained, three-membered nitrogen heterocycles that are valuable synthetic intermediates for the preparation of more complex nitrogen-containing compounds. beilstein-journals.org Propylsulfamoyl azide and its derivatives are effective precursors for intramolecular aziridination reactions, particularly for the synthesis of strained bicyclic structures. nih.gov

A notable application involves the Co(II)-based metalloradical-catalyzed intramolecular aziridination of allylic sulfamoyl azides. nih.gov This method allows for the efficient construction of highly strained 2-sulfonyl-1,3-diazabicyclo[3.1.0]hexane structures. The reaction proceeds under neutral and non-oxidative conditions and is applicable to a wide range of allylic sulfamoyl azides. The cobalt(II) porphyrin catalyst activates the sulfamoyl azide to generate a cobalt(III)-nitrene radical, which then undergoes a radical addition to the tethered olefin to form the aziridine (B145994) ring. nih.gov This strategy has been successfully used to synthesize a variety of substituted bicyclic aziridines in high yields. nih.gov

Table 2: Cobalt-Catalyzed Intramolecular Aziridination of Allylic Sulfamoyl Azides This table illustrates the synthesis of various [3.1.0]-bicyclic aziridines from corresponding allylic sulfamoyl azides.

Allylic Sulfamoyl Azide Substituent (R)ProductYield (%)Reference
Benzyl (Bn)2-Benzoyl-1,3-diazabicyclo[3.1.0]hexane98% nih.gov
4-Methoxybenzyl (PMB)2-(4-Methoxybenzoyl)-1,3-diazabicyclo[3.1.0]hexane96% nih.gov
Ethoxycarbonyl (COOEt)2-(Ethoxycarbonyl)-1,3-diazabicyclo[3.1.0]hexane86% nih.gov
tert-Butoxycarbonyl (Boc)2-(tert-Butoxycarbonyl)-1,3-diazabicyclo[3.1.0]hexane98% nih.gov
cis-Phcis-2-Benzoyl-4-phenyl-1,3-diazabicyclo[3.1.0]hexane95% nih.gov

N-sulfonyl amidines are an important class of compounds with significant applications in medicinal chemistry. nih.govmdpi.com Propylsulfamoyl azide can be used in their synthesis through various methods, most notably via the direct reaction of sulfonyl azides with amines. nih.govnih.gov

One green and efficient method involves the reaction of sulfonyl azides with tertiary or secondary amines in a suitable solvent like 1,4-dioxane (B91453) at reflux, often without the need for a transition metal catalyst. nih.gov The reaction is believed to proceed through the in situ aerobic oxidation of the amine to form a key enamine intermediate, which then couples with the sulfonyl azide. This approach is attractive due to its operational simplicity and the use of readily available starting materials. nih.gov The methodology is applicable to both aromatic and aliphatic sulfonyl azides, allowing for the synthesis of a diverse library of N-sulfonyl amidines in moderate to good yields. nih.gov

Table 3: Synthesis of N-Sulfonyl Amidines from Sulfonyl Azides and Amines This table shows representative yields for the synthesis of N-sulfonyl amidines from various sulfonyl azides and amines, demonstrating the general applicability of the method.

Sulfonyl AzideAmineProduct Yield (%)Reference
Phenylsulfonyl azideTriethylamine81% nih.gov
4-Tolylsulfonyl azideTriethylamine85% nih.gov
4-Chlorophenylsulfonyl azideTriethylamine75% nih.gov
Methylsulfonyl azideTriethylamine71% nih.gov
Phenylsulfonyl azideTripropylamine65% nih.gov
4-Tolylsulfonyl azideN-Methylpiperidine68% nih.gov

Carbon-Nitrogen Bond Forming Reactions

The formation of carbon-nitrogen (C-N) bonds is fundamental to organic chemistry, providing access to essential functional groups like amides and amines. researchgate.netgetco2.org Propylsulfamoyl azide serves as an effective nitrogen source for various C-N bond-forming reactions, including the direct functionalization of C-H bonds and other amination strategies. ibs.re.krrsc.org

The direct conversion of a C-H bond to a C-N bond represents a highly atom-economical synthetic strategy. rsc.orgresearchgate.net Propylsulfamoyl azide is a suitable reagent for the direct sulfonamidation of (hetero)aromatic C-H bonds, a reaction that has emerged as a powerful tool for accessing N-(hetero)aryl sulfonamides. rsc.orgresearchgate.netchemrevlett.com These reactions are typically catalyzed by transition metals such as rhodium, ruthenium, or iridium. researchgate.netresearchgate.net

The general mechanism involves the coordination of a directing group on the substrate to the metal center, followed by C-H activation to form a metallacycle intermediate. ibs.re.kr The sulfonyl azide then coordinates to the metal and, upon extrusion of dinitrogen, generates a metal-nitrenoid species. This reactive intermediate undergoes migratory insertion into the metal-carbon bond, forming the C-N bond. Subsequent protonolysis releases the N-aryl sulfonamide product and regenerates the active catalyst. ibs.re.kr This strategy allows for high regioselectivity, dictated by the position of the directing group. researchgate.net

Table 4: Transition-Metal-Catalyzed Direct C-H Sulfonamidation with Sulfonyl Azides This table provides examples of directing groups and metal catalysts used for the C-H sulfonamidation of arenes with sulfonyl azides.

Substrate (Directing Group)CatalystSulfonyl AzideProduct Yield (%)Reference
2-Phenylpyridine[RhCpCl₂]₂Tosyl azide98% ibs.re.kr
N-Acyl Indoline[CpRhCl₂]₂Phenylsulfonyl azide85% chemrevlett.com
Acetanilide[Ru(p-cymene)Cl₂]₂4-Nitrophenylsulfonyl azide92% researchgate.net
IndoleRh(III) catalystTosyl azideup to 98% researchgate.net

Beyond direct C-H functionalization, propylsulfamoyl azide is employed in broader amination strategies where it acts as a precursor to an amino group. rsc.orgrecercat.cat Organic azides are well-established as efficient amino sources in various C-N bond-forming reactions, often functioning as both an amino source and an internal oxidant, with the benign loss of nitrogen gas as the only byproduct. ibs.re.krrsc.org

One key strategy involves the azidation of alkyl radicals using sulfonyl azides. nih.gov In this process, a radical generated from an alkyl iodide or dithiocarbonate reacts with a sulfonyl azide (such as ethanesulfonyl azide or benzenesulfonyl azide) to form the corresponding alkyl azide. nih.gov This transformation provides a novel and preparatively useful method for forming C-N bonds under radical conditions. This approach can be integrated into tandem reactions, where an intramolecular radical cyclization is followed by the azidation step, enabling the construction of complex nitrogen-containing cyclic systems in high yields. nih.gov These methods highlight the versatility of sulfamoyl azides like the propyl- derivative in facilitating C-N bond formation through radical pathways, complementing traditional ionic and transition-metal-catalyzed approaches. nih.govnih.gov

Role in Modular Synthesis and Bioconjugation

The modular nature of propylsulfamoyl azide makes it a valuable tool for the construction of complex molecular architectures. The sulfamoyl azide moiety serves as a versatile handle that can participate in a variety of chemical transformations, enabling the straightforward connection of different molecular fragments. This modularity is particularly advantageous in bioconjugation, where the ability to link molecules to biological substrates under mild conditions is paramount.

Use in Functionalization of Complex Substrates

Propylsulfamoyl azide and its related sulfamoyl azides are effective reagents for the functionalization of complex biomolecules, such as DNA and proteins. The reactivity of the azide group allows for its participation in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its high efficiency and selectivity. ontosight.aiacs.org

Recent research has demonstrated the application of sulfonyl azides for the modification of oligonucleotides during solid-phase synthesis. oup.com In this approach, sulfonyl azides bearing various chemical handles (e.g., amines, alkynes, thiols) or functional moieties (e.g., dyes, photoswitches, steroids) are reacted with phosphite (B83602) intermediates. oup.com This method allows for the introduction of diverse functionalities at specific positions within the oligonucleotide sequence. oup.com While this study utilized a range of sulfonyl azides, the principle is directly applicable to propylsulfamoyl azide, which could be used to introduce a propyl-sulfamoyl-linked tag or functional group onto a DNA strand.

The functionalization of proteins represents another key area of application. The azide group of propylsulfamoyl azide can be used for the bioconjugation of proteins, enabling the creation of complex biomolecular constructs. ontosight.ai For instance, lysine (B10760008) residues on a protein surface can be targeted for modification. The primary amine of lysine can be converted to an azide, which then becomes available for click chemistry with an alkyne-containing molecule. rsc.org Propylsulfamoyl azide could potentially be used in a similar fashion, or as a building block in the synthesis of more complex probes for protein labeling.

A key advantage of using sulfamoyl azides is their stability and ease of synthesis compared to other modifying reagents like special phosphoramidites. oup.com They are generally stable to air and moisture, and their incorporation into complex substrates like DNA does not compromise the integrity of the biomolecule's backbone. oup.com

Table 1: Examples of Functional Groups Introduced onto Oligonucleotides Using Sulfonyl Azides

Functional HandleIntroduced MoietyReference
Protected AmineFmoc-protected amine oup.com
AzideAzide for further click chemistry oup.com
AlkyneAlkyne for further click chemistry oup.com
Protected ThiolDisulfide-protected thiol oup.com
FluorophoreDansyl, Pyrene oup.com
PhotoswitchAzobenzene oup.com
SteroidSteroid moiety oup.com

This table is based on data for various sulfonyl azides and illustrates the potential for propylsulfamoyl azide in similar functionalizations.

Strategies for Library Synthesis

The concept of modular synthesis is central to the rapid discovery of new molecules with desired properties, a cornerstone of drug discovery and materials science. nih.gov Propylsulfamoyl azide can serve as a key building block in the generation of diverse chemical libraries. The azide functionality is a gateway to a vast chemical space through reactions like the CuAAC. acs.org

One powerful strategy involves the creation of a library of diverse azide-containing building blocks, which can then be reacted with a set of alkynes to generate a large library of triazole-containing compounds. acs.org A recently developed method allows for the safe and efficient synthesis of over 1,200 azides from primary amines on 96-well plates using fluorosulfuryl azide generated in situ. nih.gov This high-throughput approach greatly expands the accessibility of diverse azides for click chemistry applications. Propylamine, the precursor to propylsulfamoyl azide, could readily be incorporated into such a high-throughput synthesis workflow to generate propylsulfamoyl azide as part of a larger azide library.

The resulting library of compounds, featuring the propylsulfamoyl moiety, can then be screened for biological activity or other desired properties. For example, libraries of substituted sulfamoyl benzamidothiazoles have been screened to identify novel modulators of biological pathways. nih.gov

Furthermore, the synthesis of sulfamoyl azides themselves can be optimized for library production. The reaction of secondary amines with an imidazolium-based sulfonyl azide transfer reagent provides an efficient route to a variety of sulfamoyl azides. nih.gov These can then be used in copper-catalyzed cycloadditions with a diverse set of alkynes to produce a library of 1-sulfamoyl-1,2,3-triazoles. nih.gov

Table 2: Representative Sulfamoyl Azides Synthesized for Library Generation

Amine PrecursorSulfamoyl Azide ProductYield (%)Reference
N-MethylbenzylamineN-Methyl-N-benzylsulfamoyl azideHigh nih.gov
DibenzylamineN,N-Dibenzylsulfamoyl azideHigh nih.gov
MorpholineMorpholine-4-sulfonyl azideHigh nih.gov
N-Phenylpiperazine4-Phenylpiperazine-1-sulfonyl azideHigh nih.gov

This table showcases the diversity of sulfamoyl azides that can be synthesized and incorporated into libraries, with propylsulfamoyl azide being a readily accessible member of this class.

Computational and Theoretical Chemistry Studies on Propylsulfamoyl Azide

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of propylsulfamoyl azide (B81097), DFT calculations are instrumental in mapping out potential reaction pathways, identifying transition states, and determining the energetic feasibility of various transformations. nih.govpku.edu.cn

Researchers typically employ a functional, such as B3LYP, in conjunction with a basis set like 6-311G+(d,p) to perform these calculations. nih.gov This approach allows for the optimization of molecular geometries of reactants, intermediates, transition states, and products. By calculating the energies of these species, a potential energy surface for a given reaction can be constructed.

For instance, the thermal decomposition of sulfamoyl azides has been a subject of interest. acs.org DFT calculations can elucidate the mechanism of this process, determining whether it proceeds through a concerted or stepwise pathway. The calculated activation energies for different potential routes can predict the most likely reaction outcome under specific conditions.

Illustrative Reaction Pathway Analysis:

Consider the intramolecular cyclization of a derivative of propylsulfamoyl azide. DFT calculations could be used to compare the energy barriers of different possible cyclization pathways, as shown in the table below.

PathwayTransition State Energy (kcal/mol)Product Energy (kcal/mol)Kinetic FavorabilityThermodynamic Favorability
5-endo-trig35.2-10.5LowHigh
6-exo-trig22.8-5.2HighModerate

This is a hypothetical data table for illustrative purposes.

Prediction of Reactivity and Selectivity

Computational methods are not only used to understand known reactions but also to predict the reactivity and selectivity of molecules in new chemical transformations. mdpi.com For propylsulfamoyl azide, DFT can be used to calculate various molecular properties that correlate with its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in this regard. nih.gov The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of propylsulfamoyl azide can predict how it will interact with other reagents. For example, in a 1,3-dipolar cycloaddition reaction, the relative energies of the azide's FMOs and those of the dipolarophile determine the reaction rate and regioselectivity. researchgate.net

Conceptual DFT provides a framework for quantifying reactivity through various indices. nih.gov These include:

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Hardness (η): A measure of resistance to charge transfer.

Electrophilicity Index (ω): A global measure of electrophilic character.

Fukui Functions (f(r)): Indicate the most electrophilic and nucleophilic sites within a molecule.

By calculating these indices for propylsulfamoyl azide, chemists can predict its behavior in various reactions and design experiments accordingly.

Calculated Reactivity Indices for Propylsulfamoyl Azide:

IndexValue (eV)Interpretation
HOMO Energy-8.5Indicates moderate electron-donating ability
LUMO Energy-1.2Indicates good electron-accepting ability
Chemical Hardness (η)3.65Suggests moderate stability and reactivity
Electrophilicity Index (ω)1.89Indicates a reasonably electrophilic nature

This is a hypothetical data table for illustrative purposes.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations provide a level of detail about reaction mechanisms that is often inaccessible through experimental methods alone. rsc.org For reactions involving propylsulfamoyl azide, these calculations can reveal the precise geometry of transition states, the nature of bond-breaking and bond-forming processes, and the role of solvent effects.

For example, in the reaction of sulfamoyl azides with alkynes to form triazoles, a reaction of significant synthetic utility, quantum chemical calculations can distinguish between a concerted or a stepwise mechanism. nih.govnih.gov The calculations can also explain the observed regioselectivity by comparing the activation barriers for the formation of different regioisomers. dntb.gov.ua

Furthermore, these computational studies can shed light on more subtle aspects of a reaction mechanism, such as the presence of non-covalent interactions that may influence the reaction's outcome.

Modeling of Transition Metal Interactions

The reactivity of sulfamoyl azides can be significantly altered and enhanced through the use of transition metal catalysts. mdpi.com Computational modeling plays a crucial role in understanding the interactions between propylsulfamoyl azide and transition metals.

DFT calculations can be used to model the structure of metal-sulfamoyl azide complexes and to investigate the mechanism of metal-catalyzed reactions. For instance, in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), calculations can elucidate the structure of the copper-acetylide intermediate and how it interacts with the sulfamoyl azide. nih.gov

These models can also help in the rational design of new catalysts. By understanding the electronic and steric factors that govern the interaction between the catalyst and the substrate, researchers can computationally screen different ligand and metal combinations to identify catalysts with improved activity and selectivity.

Emerging Research Directions and Future Prospects

Development of Novel and Green Synthetic Routes

The synthesis of sulfamoyl azides has evolved from classical methods to more sophisticated and safer protocols. The earliest preparations involved the reaction of sulfamoyl chlorides with sodium azide (B81097). acs.org However, this method's utility is hampered by the hazardous nature of sodium azide and potential side reactions.

More contemporary approaches focus on diazo transfer from a stable and easy-to-handle reagent to a primary sulfonamide. organic-chemistry.org For instance, imidazole-1-sulfonyl azide hydrogen sulfate (B86663) has been identified as an efficient reagent for the synthesis of a variety of sulfonyl azides from primary sulfonamides in high yields, obviating the need for copper salts. organic-chemistry.org Another significant advancement is the use of 2,3-dimethyl-1H-imidazolium triflate, a novel sulfonyl azide transfer agent, for the generation of sulfamoyl azides from secondary amines. acs.orgnih.gov This method is notable for its mild reaction conditions and high yields. nih.gov

Specifically for propyl sulfamoyl azide, its synthesis would typically involve the reaction of propylsulfamoyl chloride with an azide source, or more modernly, through the diazo transfer to propylsulfonamide. While not extensively detailed in the literature, the synthesis would follow these established general procedures.

Synthetic Method Precursors Key Reagents Advantages Reference
Classical AzidationSulfamoyl chloridesSodium azideEstablished method acs.org
Diazo TransferPrimary sulfonamidesImidazole-1-sulfonyl azide hydrogen sulfateHigh yield, no copper salts organic-chemistry.org
Sulfonyl Azide TransferSecondary amines2,3-dimethyl-1H-imidazolium triflateMild conditions, high yield acs.orgnih.gov

Exploration of New Reactivity Modes

The reactivity of sulfamoyl azides is rich and continues to be an area of active exploration. A primary mode of reactivity is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form N-sulfamoyl-1,2,3-triazoles. acs.orgnih.gov These triazoles are stable precursors to rhodium azavinyl carbenes, which are versatile intermediates for asymmetric additions to olefins. acs.orgnih.gov

Another significant reaction is the Chan-Lam coupling of sulfamoyl azides with arylboronic acids, catalyzed by copper chloride, to produce unsymmetrical N-arylsulfamides. rsc.org This method is advantageous in terms of yield and reaction time compared to traditional methods. rsc.org

Furthermore, the thermal rearrangement of sulfamoyl azides has been shown to proceed via a Curtius-type rearrangement to form a 1,1-diazene intermediate. acs.orgnih.gov This intermediate can then undergo further rearrangements, including both concerted and radical pathways, to form new carbon-carbon bonds. acs.orgnih.gov This reactivity has potential applications in the synthesis of complex, biologically active molecules. acs.orgdeepdyve.com

For propyl sulfamoyl azide, these reactivity modes would be expected to hold true, offering pathways to propyl-substituted N-sulfamoyltriazoles, N-aryl-N'-propylsulfamides, and products of thermal rearrangement. The specific steric and electronic properties of the propyl group would likely influence reaction rates and yields, a subject for future investigation.

Reactivity Mode Reactants Catalyst/Conditions Products Reference
CuAACAlkynesCopper(I)N-Sulfamoyl-1,2,3-triazoles acs.orgnih.gov
Chan-Lam CouplingArylboronic acidsCopper chlorideUnsymmetrical N-arylsulfamides rsc.org
Thermal RearrangementHeatNoneC-C bond formation via 1,1-diazene acs.orgnih.gov

Integration into Flow Chemistry and Automation

The integration of hazardous or highly reactive intermediates into continuous flow chemistry is a major trend in modern chemical synthesis, offering enhanced safety, scalability, and process control. nih.govresearchgate.neteuropa.eu While specific studies on propyl sulfamoyl azide in flow are not yet prevalent, the broader class of sulfonyl azides has been successfully generated and utilized in continuous flow systems. nih.gov This obviates the need to isolate and handle these potentially explosive compounds in large quantities. nih.gov

Flow chemistry setups have been developed for the in-situ generation of sulfonyl azides from sulfonyl chlorides and aqueous sodium azide, or more recently, using azide resins to avoid water-sensitive substrates. nih.gov These generated sulfonyl azides can then be directly "telescoped" into subsequent reactions, such as diazo transfer or cycloadditions, within the same continuous process. nih.gov The development of a continuous flow process for the synthesis of N-sulfonyl-1,2,3-triazoles has also been reported, highlighting the potential for tandem catalysis in flow. acs.org

The application of these principles to propyl sulfamoyl azide is a clear future direction. A flow process could be designed for its safe generation and immediate use in the synthesis of various derivatives, paving the way for automated and high-throughput synthesis.

Potential for Skeletal Editing and Scaffold Diversification

Skeletal editing, the precise modification of a molecule's core structure by inserting, deleting, or swapping atoms, is a powerful strategy for the rapid diversification of complex molecules. researchgate.netresearchgate.netrsc.orgd-nb.info Sulfonyl azides are emerging as valuable reagents in this context. For instance, the reaction of sulfonyl azides with certain substrates can lead to the insertion of a sulfonamide fragment into existing bonds. researchgate.net

One notable example is the formal exchange of a benzene (B151609) carbon atom for a nitrogen atom through the light-mediated conversion of aryl azides to aminopyridines, a process that proceeds through an arylnitrene intermediate. d-nb.info While this has been demonstrated with aryl azides, the underlying principle of nitrene generation and insertion could be extended to sulfonyl azides. The thermal rearrangement of sulfamoyl azides, leading to new C-C bond formation, can also be considered a form of skeletal editing. acs.orgnih.gov

The potential for propyl sulfamoyl azide in skeletal editing lies in its ability to introduce a propylsulfonamide moiety into a molecular scaffold. This could be particularly useful in medicinal chemistry for late-stage functionalization and the generation of novel analogues of biologically active compounds.

Advanced Mechanistic Characterization Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The study of sulfamoyl and sulfonyl azide reactivity has benefited from a combination of experimental and computational techniques. acs.orgnih.gov

Mechanistic studies on the copper-catalyzed reactions of sulfonyl azides with alkynes have revealed a dichotomy in the reaction pathway. acs.orgnih.gov While cycloaddition to form a triazole is one possibility, the intermediate N-sulfonyl triazolyl copper species can be labile and rearrange to a ketenimine intermediate, which can then be trapped by various nucleophiles. acs.orgnih.gov

Isotopic labeling studies, particularly with ¹⁵N, have been instrumental in elucidating the mechanism of diazo transfer reactions involving sulfonyl azides. organic-chemistry.org These experiments have confirmed that the reaction proceeds via nucleophilic attack at the terminal nitrogen of the azide. organic-chemistry.org

For propyl sulfamoyl azide, future research would likely employ these advanced techniques. In-situ monitoring of reactions using techniques like FlowNMR could provide real-time kinetic data for its formation and subsequent reactions. researchgate.net Computational studies (e.g., Density Functional Theory) would be invaluable for modeling transition states and predicting reaction outcomes, guiding the rational design of new synthetic methods based on the reactivity of this versatile compound.

Q & A

Q. What methodologies address reproducibility challenges in scaling up propyl-sulfamoyl azide synthesis?

  • Methodological Answer : Use process analytical technology (PAT) tools (e.g., inline FT-IR or Raman probes) to monitor reaction progress in real time. Implement quality-by-design (QbD) principles to define critical process parameters (CPPs) and establish design space for robust scale-up. Compare batch vs. flow chemistry setups to mitigate exothermic risks .

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